molecular formula C9H11N5O3 B565091 Biopterin-d3 CAS No. 1217838-71-5

Biopterin-d3

Cat. No. B565091
CAS RN: 1217838-71-5
M. Wt: 240.237
InChI Key: LHQIJBMDNUYRAM-OERXLRDQSA-N
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Description

Biopterin-d3 is a stable isotope labelled compound with the molecular formula C9 2H3 H8 N5 O3 and a molecular weight of 240.23 .


Synthesis Analysis

This compound is involved in the pterin biosynthetic pathway. A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of BH4, 7,8-dihydrobiopterin (BH2), neopterin, and sepiapterin in cerebrospinal fluid (CSF), which provides a more comprehensive evaluation of the pterin pathway .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11N5O3 . The InChI representation of this compound is InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, when the availability of BH4 is low, electron transfer in the active site of nitric oxide synthase becomes uncoupled from the oxidation of arginine. This results in the production of radical species that are capable of a direct attack on tetrahydrobiopterin, further depleting its local availability .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.23 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Tetrahydrobiopterin (H4-biopterin) Biosynthesis and Pharmacological Effects : H4-biopterin, a critical cofactor in metabolic processes, plays a vital role in neurotransmitter formation, vasorelaxation, and immune response. Research on H4-biopterin encompasses regulation of its biosynthesis, effects in various conditions like endothelial dysfunction, and gene therapy approaches for diseases like phenylketonuria and Parkinson's disease (Werner-Felmayer, Golderer, & Werner, 2002).

  • Role in Psychiatric Disorders : Studies have explored the role of biopterin precursors like neopterin in psychiatric disorders. Neopterin is released by macrophages and is an important immunological marker. Its levels, influenced by glucocorticoids, have been studied in disorders like obsessive-compulsive disorder (OCD) (Kuloğlu et al., 2007).

  • Synthesis of Biopterin and Its Isomers : The synthesis of biopterin and its isomers has been a subject of research, providing insights into its chemical properties and potential applications (Sugimoto & Matsuura, 1975).

  • Enzymatic Synthesis and Analysis : The enzymatic synthesis of biopterin from precursors and the determination of the absolute structure of related compounds have been studied, contributing to our understanding of biopterin's biological roles (Takikawa & Matsuura, 1990).

  • Biopterin Biosynthesis in Humans : Research on biopterin biosynthesis in humans has revealed important insights into the enzymatic pathways and genetic factors influencing its production, with implications for understanding disorders like phenylketonuria (Häusermann et al., 1981).

  • Diagnosis of Dopa-Responsive Dystonia : Studies on biopterin metabolism in fibroblasts have provided methods for diagnosing disorders like dopa-responsive dystonia and other tetrahydrobiopterin defects (Bonafė et al., 2001).

  • Influence on Brain Development and Aging : Research has explored the role of biopterin in brain development and aging, particularly its potential impact on neurological disorders (Furukawa & Kish, 1998).

  • Tetrahydrobiopterin Deficiency in Monocytes : A study on human monocytes revealed insights into tetrahydrobiopterin biosynthesis and the genetic factors influencing its production in different cell types (Leitner et al., 2003).

  • Mutations in Biopterin Pathway Genes : Investigations into mutations in genes of the biopterin pathway have provided knowledge on rare causes of disorders like dopa-responsive dystonia (Steinberger et al., 2004).

  • Bio-Based Product Development : Biopterin derivatives, including Biopterin-d3, could potentially be involved in bio-based product development, as indicated by methodologies bridging science and design in this field (Egan et al., 2016).

Safety and Hazards

When handling Biopterin-d3, it is recommended to ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice .

Future Directions

Research on Biopterin-d3 and related compounds is ongoing. For instance, there is interest in the field of cancer immunology and immunotherapy due to its involvement in the cytotoxic T cell response . Furthermore, there is preclinical evidence supporting a clinical role for tetrahydrobiopterin supplementation to enhance immunotherapy and radiotherapy for solid tumors .

Mechanism of Action

Target of Action

Biopterin-d3, a deuterated variant of biopterin, is integral to the biosynthesis of tetrahydrobiopterin (BH4) . BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes are involved in the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine .

Mode of Action

This compound, like its non-deuterated counterpart, plays a crucial role in the conversion of amino acids to precursors of major monoamine neurotransmitters . It acts as a cofactor for the aforementioned hydroxylase enzymes, being required for their activity as catalysts .

Biochemical Pathways

This compound is involved in the biosynthesis of BH4, which is integral to several biochemical pathways . BH4 serves as a cofactor for the aromatic amino acid hydroxylases PAH, TH, and TPH, which catalyze key reactions in the synthesis of the monoamines dopamine, serotonin, norepinephrine, and epinephrine . A disturbance of BH4 metabolism results in a severe depletion of all monoamine neurotransmitters .

Pharmacokinetics

It’s known that the presence of deuterium atoms can slow down the metabolic degradation of biopterin in biological systems . This allows researchers to more precisely track its distribution, interaction, and breakdown products .

Result of Action

The primary result of this compound’s action is the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine . By acting as a cofactor for the hydroxylase enzymes, this compound facilitates the conversion of amino acids to these neurotransmitters . This plays a crucial role in various neurological functions and development .

Action Environment

It’s known that the presence of deuterium atoms in this compound can influence its metabolic degradation

properties

IUPAC Name

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-OERXLRDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675695
Record name 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217838-71-5
Record name 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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